molecular formula C6H5I2NO3S B14750604 4-Hydroxy-3,5-diiodobenzenesulfonamide CAS No. 2315-76-6

4-Hydroxy-3,5-diiodobenzenesulfonamide

Cat. No.: B14750604
CAS No.: 2315-76-6
M. Wt: 424.98 g/mol
InChI Key: AJZNNQQBMCBVPG-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diiodobenzenesulfonamide is an organic compound characterized by the presence of hydroxyl, diiodo, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-diiodobenzenesulfonamide typically involves the iodination of 4-hydroxybenzenesulfonamide. The process begins with the sulfonation of phenol to produce 4-hydroxybenzenesulfonamide, followed by iodination using iodine or iodinating agents under controlled conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the incorporation of iodine atoms into the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-diiodobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to produce amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3,5-diiodobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-diiodobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The iodine atoms may enhance the compound’s reactivity and binding affinity to target molecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-diiodobenzamide: Similar structure but with an amide group instead of a sulfonamide group.

    4-Hydroxy-3,5-diiodobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.

    4-Hydroxy-3,5-diiodobenzyl alcohol: Features a hydroxyl group attached to a benzyl position.

Uniqueness

4-Hydroxy-3,5-diiodobenzenesulfonamide is unique due to the presence of both iodine atoms and a sulfonamide group, which confer distinct chemical and biological properties

Properties

CAS No.

2315-76-6

Molecular Formula

C6H5I2NO3S

Molecular Weight

424.98 g/mol

IUPAC Name

4-hydroxy-3,5-diiodobenzenesulfonamide

InChI

InChI=1S/C6H5I2NO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H,(H2,9,11,12)

InChI Key

AJZNNQQBMCBVPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)N

Origin of Product

United States

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